Terpinolene

Catalog No.
S573491
CAS No.
586-62-9
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpinolene

CAS Number

586-62-9

Product Name

Terpinolene

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3

InChI Key

MOYAFQVGZZPNRA-UHFFFAOYSA-N

SMILES

CC1=CCC(=C(C)C)CC1

Solubility

In water, 9.5 mg/L at 25 °C
Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride
Soluble in alcohol, ether, glycol
0.0095 mg/mL at 23 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

1,4(8)-terpadiene;1-Methyl-4-(1-methylethylidene)-1-cyclohexene;1-methyl-4-(1-methylethylidene)-cyclohexen;1-methyl-4-(1-methylethylidene)-cyclohexene (alpha-terpinolene);1-methyl-4-isopropylidene-1-cyclohexene;3-methyl-6-(1-methylethylidene)-cyclohe

Canonical SMILES

CC1=CCC(=C(C)C)CC1

Antimicrobial Activity:

  • Studies have shown that terpinolene possesses antimicrobial properties against various bacteria, fungi, and viruses.
    • A 2020 study published in the journal "Molecules" found that terpinolene exhibited strong activity against several foodborne pathogens, including Escherichia coli and Salmonella Enterica. Source:
    • Another study published in the journal "Phytotherapy Research" in 2019 demonstrated that terpinolene had antifungal activity against Candida albicans, a common fungal pathogen. Source:

Antioxidant Properties:

  • Research suggests that terpinolene has antioxidant properties, which may help protect cells from damage caused by free radicals.
    • A 2013 study published in the journal "Food and Chemical Toxicology" found that terpinolene exhibited significant antioxidant activity in various assays. Source
    • Another study published in the journal "Molecules" in 2019 demonstrated that terpinolene could protect brain cells from oxidative stress in vitro. Source:

Other Potential Applications:

  • Early research suggests that terpinolene may have other potential applications, including:
    • Anti-inflammatory effects: A 2011 study published in the journal "Inflammation Research" found that terpinolene had anti-inflammatory properties in mice. Source
    • Anticancer effects: Some studies have shown that terpinolene may have anti-cancer properties, but more research is needed. Source:
    • Insecticidal and larvicidal effects: Terpinolene has shown promise as a natural insecticide and larvicide against various pests. Source:

Terpinolene is a bicyclic monoterpene with the chemical formula C10H16C_{10}H_{16}. It is characterized by its unique structure, which includes double bonds at positions 1 and 4(8) of the p-menthadiene framework. This compound is commonly found in various essential oils, particularly those derived from plants such as Sassafras albidum and certain conifers. Terpinolene is known for its pleasant aroma, often described as floral and herbal, making it a popular choice in the fragrance and flavor industries. Additionally, it possesses properties that allow it to act as a sedative, insect repellent, and plant metabolite .

  • Antioxidant activity: Studies indicate terpinolene's ability to scavenge free radicals, potentially contributing to its potential anti-inflammatory and anticancer properties.
  • Antifungal and antibacterial properties: Terpinolene may inhibit the growth of certain fungi and bacteria, suggesting its potential use as a natural preservative [].
  • Toxicity: Limited data exists on the oral toxicity of terpinolene. However, some studies suggest it may have low to moderate toxicity when inhaled.
  • Flammability: Terpinolene is flammable with a flash point of 50 °C [].
  • Reactivity: Terpinolene can react with strong oxidizing agents.
, particularly involving its double bonds. One significant reaction is its interaction with nitrogen dioxide radicals, where terpinolene acts as a precursor to organic nitrates and secondary organic aerosols. Studies have shown that terpinolene has a reaction rate constant with nitrogen dioxide radicals measured at approximately 6.0×1011cm3molec1s16.0\times 10^{-11}cm^3molec^{-1}s^{-1} . The product yields from these reactions indicate that terpinolene can produce significant amounts of secondary organic aerosols, which play a crucial role in atmospheric chemistry and climate regulation.

Terpinolene exhibits various biological activities, including antioxidant properties and potential therapeutic effects. It has been shown to inhibit P-glycoprotein-mediated transport, which may affect drug absorption in the intestines . Furthermore, terpinolene has demonstrated antimicrobial properties, making it useful in formulations aimed at combating bacterial infections. Its sedative effects have also been noted, contributing to its use in aromatherapy and relaxation products .

Terpinolene can be synthesized through several methods:

  • Natural Extraction: It is primarily obtained from essential oils of plants such as Sassafras albidum and certain conifers.
  • Chemical Synthesis: Terpinolene can be synthesized through reactions such as the Diels-Alder reaction, which forms the bicyclic structure by combining diene and dienophile components .
  • Biotechnological Approaches: Advances in synthetic biology have enabled the production of terpinolene using engineered microorganisms that can convert simple substrates into complex terpenes.

The applications of terpinolene are diverse:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its biological activities make it a candidate for use in medicinal formulations.
  • Agriculture: Terpinolene's insect-repellent properties are exploited in pest control products.

Interaction studies have highlighted terpinolene's role in influencing drug metabolism and absorption due to its interaction with P-glycoprotein. This interaction can alter the bioavailability of certain drugs when consumed concurrently with terpinolene-rich substances . Additionally, studies on its reactivity with ozone have shown that terpinolene can yield hydroxyl radicals, which may contribute to its biological effects and atmospheric chemistry .

Terpinolene shares structural similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
LimoneneC10H16Known for its citrus aroma; widely used in cleaning products.
MyrceneC10H16Characterized by its earthy scent; often found in cannabis.
Alpha-PineneC10H16Exhibits a pine-like aroma; known for its anti-inflammatory properties.
Beta-CaryophylleneC15H24A sesquiterpene with anti-inflammatory properties; interacts with cannabinoid receptors.

Terpinolene’s unique bicyclic structure differentiates it from these compounds, particularly regarding its reactivity and biological activity. Unlike limonene or myrcene, terpinolene's ability to form significant amounts of secondary organic aerosols makes it particularly important in atmospheric chemistry studies .

Physical Description

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins.
Liquid
Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB]
Solid
Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma

Color/Form

Water-white to pale amber liquid
Colorless liquid or oil

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

187 °C
183.00 to 185.00 °C. @ 760.00 mm Hg

Flash Point

64 °C (147 °F) - closed cup
99 °F (37.2 °C) (Closed cup)

Heavy Atom Count

10

Taste

SOMEWHAT SWEET, CITRUS FLAVOR
TERPENE TASTE

Density

0.8632 g/cu cm at 15 °C
Bulk density: wt/gal 7.2 lb at 15.5 °C
0.872-0.882

LogP

4.47 (LogP)
4.47
log Kow = 4.47

Odor

SWEET, PINE ODOR
PINE-LIKE AROMA

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< 25 °C

UNII

N9830X5KSL

GHS Hazard Statements

Aggregated GHS information provided by 2358 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (75.28%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (56.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (21.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (21.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (78.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Terpinolene is a colorless to pale amber liquid or oil. It has a sweet pine odor and a citrus, somewhat sweet taste. Terpene is moderately soluble in water. Terpinolene is given off naturally from tissues and essential oils of many plants, especially trees. It is a component of many types of oranges as well as pine oil and tea tree oil. USE: Terpinolene is an important commercial chemical that is used as a solvent, as a flavoring ingredient in foods, and to make other chemicals. It is also used as a fragrance in industrial and household cleaners, soaps, lotions, and perfumes. EXPOSURE: Workers that use or produce terpinolene may breathe in vapors or have direct skin contact. The general population may be exposed eating foods flavored with terpinolene or by breathing in vapors or having direct skin contact when using consumer products containing terpinolene. If terpinolene is released to air, it will be broken down by reaction with other chemicals. It is not broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Terpinolene is not expected to move through soil. Terpinolene is expected to move into air from wet soils or water surfaces, but binding to soil may affect this process. Terpinolene is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Skin irritation and allergic reactions did not occur in human volunteers following skin exposure to terpinolene. No further information on potential health effects in humans was located. Slight skin irritation was noted in laboratory animals with direct skin contact to high concentrations of terpinolene. Death occurred in some animals following oral exposure to very high doses of terpinolene. The potential for terpinolene to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential for terpinolene to cause cancer has not been examined in laboratory animals. The potential for terpinolene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.74 [mmHg]
0.74 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

586-62-9

Metabolism Metabolites

In plants, monoterpene hydrocarbons are produced by the isoprene pathway. /Monoterpene hydrocarbons/

Wikipedia

Terpinolene

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Fractionation of wood turpentine.
Terpinolene used to be extracted by fractional distillation of wood turpentine. It is now produced by treating alpha-pinene with aqueous H3PO4 at 75 °C. It is preferable to distill terpinolene under vacuum to minimize the formation of polymeric products at elevated temperatures.
Limonene can be isomerized to terpinolene using liquid SO2 and a hydroperoxide catalyst (tert-butyl hydroperoxide (TBHP)). Another method uses a specially prepared ortho-titanic acid catalyst with a buffer, such as sodium acetate. A selectivity of ~70% is claimed at ~50% conversion when run at 150 °C for 4 hr.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: ACTIVE
The Council of Europe (1974) included it in the list of artificial flavoring substances that may be added temporarily to foodstuffs without hazard to public health.
The pure product was isolated and structurally identified by Baeyer.

Analytic Laboratory Methods

Application of gas-liquid chromatography to the analysis of essential oils.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Dates

Modify: 2023-09-12
1: Macedo EM, Santos WC, Sousa BP Neto, Lopes EM, Piauilino CA, Cunha FV, Sousa
DP, Oliveira FA, Almeida FR. Association of terpinolene and diclofenac presents
antinociceptive and anti-inflammatory synergistic effects in a model of chronic
inflammation. Braz J Med Biol Res. 2016 Jun 20;49(7). pii:
S0100-879X2016000700602. doi: 10.1590/1414-431X20165103. PubMed PMID: 27332775;
PubMed Central PMCID: PMC4918787.


2: Fujita K, Bunyu Y, Kuroda K, Ashitani T, Shigeto J, Tsutsumi Y. A novel
synthetic pathway for tropolone ring formation via the olefin monoterpene
intermediate terpinolene in cultured Cupressus lusitanica cells. J Plant Physiol.
2014 May 1;171(8):610-4. doi: 10.1016/j.jplph.2013.12.016. Epub 2014 Mar 20.
PubMed PMID: 24709152.


3: Turkez H, Aydın E, Geyikoglu F, Cetin D. Genotoxic and oxidative damage
potentials in human lymphocytes after exposure to terpinolene in vitro.
Cytotechnology. 2015 May;67(3):409-18. doi: 10.1007/s10616-014-9698-z. Epub 2014
Mar 4. PubMed PMID: 24590926; PubMed Central PMCID: PMC4371562.


4: Harrison JC, Wells JR. Investigation of terpinolene + ozone or terpinolene +
nitrate radical reaction products using denuder/filter apparatus. Atmos Environ
(1994). 2013 Dec;80:524-532. PubMed PMID: 26527171; PubMed Central PMCID:
PMC4624623.

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